molecular formula C28H48O2 B587382 β-Tocopherol-d3 CAS No. 936230-75-0

β-Tocopherol-d3

Cat. No. B587382
CAS RN: 936230-75-0
M. Wt: 419.708
InChI Key: WGVKWNUPNGFDFJ-SUWCBTSWSA-N
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Description

β-Tocopherol-d3 is the deuterium labeled β-Tocopherol . β-Tocopherol is an analogue of vitamin E and exhibits antioxidant properties . It can inhibit tyrosinase activity and melanin synthesis . β-Tocopherol can also prevent the inhibition of cell growth and of PKC activity caused by d-alpha-tocopherol .


Synthesis Analysis

Tocopherols are plant-derived isoprenoids with vitamin E activity, which are involved in diverse physiological processes in plants . Although their biosynthesis has been extensively investigated in model plants, their synthesis in important fruit crops as Citrus has scarcely been studied . The final products of the Tocopherol biosynthesis pathway are either α- or β-Tocopherol, which are catalyzed by γ-Tocopherol methyltransferase .


Molecular Structure Analysis

The molecular structure of β-Tocopherol-d3 is composed of a chromanol ring with a side chain located at the C2 position . Tocopherols have saturated phytyl side chains while tocotrienols have isoprenyl side chains with three double bonds . Both tocopherols and tocotrienols occur as four vitamers (α, β-, γ- and δ-) that differ from each other by the number and position of methyl groups in the chromanol ring .


Chemical Reactions Analysis

The most difficult compounds to be separated are the β- and γ-tocols, because they have three methyl groups in their ring structure .


Physical And Chemical Properties Analysis

Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . Vitamin E refers to a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols .

Scientific Research Applications

Antioxidant Properties

β-Tocopherol-d3, like other forms of Vitamin E, has significant antioxidant properties . It plays a crucial role in neutralizing free radicals and preventing oxidative stress, which is a major contributor to aging and various diseases .

Anti-Inflammatory Effects

In addition to its antioxidant properties, β-Tocopherol-d3 also exhibits anti-inflammatory effects . It can modulate immune response and reduce inflammation, which is beneficial in managing chronic inflammatory diseases .

Metabolic Properties

β-Tocopherol-d3 has been found to have metabolic properties that are clinically significant for Vitamin E supplementation in Diabetic Kidney Disease . It helps in the prevention and control of diabetes and associated disturbances .

Role in Diabetic Kidney Disease

Diabetic kidney disease is a major complication of diabetes, characterized by a complex physiopathology with a relevant contribution of an imbalanced oxidant/antioxidant system . β-Tocopherol-d3, with its antioxidant properties, can potentially have a beneficial effect in managing this disease .

Food Preservation

The relative antioxidant activity of β-Tocopherol-d3 contributes to food preservation . It can reduce the negative impact of chemical reactions on food systems by improving their safety, nutritional value, and shelf-life .

Health Enhancement

β-Tocopherol-d3 has demonstrated significant biological effects on enhancing human health . It effectively combats oxidative stress which benefits for anti-inflammation, anti-cancer, cardioprotection, neuroprotection, skin health, and other degenerative conditions .

Safety And Hazards

β-Tocopherol is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation and may cause drowsiness or dizziness . It may cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects .

Future Directions

Current research studies have defined the important roles of other tocopherols, such as anti-inflammatory, anti-proliferative and cancer preventative effects . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high Tocopherol contents .

properties

{ "Design of the Synthesis Pathway": "The synthesis of β-Tocopherol-d3 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "d3-Phenylalanine", "Ethyl Acetoacetate", "4-Methyl-2-pentanone", "Benzaldehyde", "Trimethylsilyl Chloride", "Borane Dimethyl Sulfide Complex", "Sodium Borohydride", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Diethyl Ether", "Petroleum Ether", "Water" ], "Reaction": [ "1. The synthesis starts with the protection of d3-Phenylalanine as its tert-butyloxycarbonyl (Boc) derivative using Boc2O and DMAP in methanol.", "2. The Boc-protected d3-Phenylalanine is then coupled with ethyl acetoacetate using EDC and DMAP in dry diethyl ether to form the corresponding β-ketoester.", "3. The β-ketoester is then reduced with sodium borohydride in methanol to form the corresponding β-hydroxyester.", "4. The β-hydroxyester is then converted to the corresponding β-ketone using hydrochloric acid in methanol.", "5. The β-ketone is then reacted with benzaldehyde in the presence of borane dimethyl sulfide complex in dry 4-methyl-2-pentanone to form the corresponding diastereomeric mixture of 2,2,5,7,8-pentamethyl-6-chromanol derivatives.", "6. The diastereomeric mixture is then separated using silica gel chromatography.", "7. The desired diastereomer is then reacted with trimethylsilyl chloride in the presence of sodium hydroxide in methanol to form the corresponding trimethylsilyl ether.", "8. The trimethylsilyl ether is then deprotected using TBAF in dry tetrahydrofuran to form the desired β-Tocopherol-d3." ] }

CAS RN

936230-75-0

Product Name

β-Tocopherol-d3

Molecular Formula

C28H48O2

Molecular Weight

419.708

IUPAC Name

(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3

InChI Key

WGVKWNUPNGFDFJ-SUWCBTSWSA-N

SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O

synonyms

(2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d3;  (+)- 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d3;  (R,R,R)-β-Tocopherol-d3;  D-β-Tocopherol-d3;  d-β-Tocopherol-d3;  β-D-Tocopherol-d3; 

Origin of Product

United States

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